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Compound of Interest

Compound Name: Jmv 176

Cat. No.: B1672974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of JMV

180 on gallbladder smooth muscle. JMV 180, a cholecystokinin (CCK) analog, exhibits distinct

properties in the gallbladder compared to other tissues, such as the pancreas. This document

summarizes the available quantitative data, details relevant experimental protocols, and

visualizes the underlying signaling pathways to facilitate further research and drug

development in the field of gastrointestinal motility.

Quantitative Data Summary
JMV 180's interaction with the cholecystokinin-A (CCKA) receptor on gallbladder smooth

muscle is primarily characterized by its antagonistic properties. Unlike the partial agonist

activity observed in pancreatic acinar cells, in the gallbladder, JMV 180 does not induce

contraction on its own but effectively blocks the contractile effects of CCK-8.
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Parameter Species Tissue Value Description Reference

Contractile

Activity
Rabbit

Gallbladder

Smooth

Muscle

None

JMV 180

alone does

not cause

contraction.

[1]

Antagonist

Potency

(pA2)

Rabbit

Gallbladder

Smooth

Muscle

7.9

Measures the

potency of

JMV 180 as a

competitive

antagonist

against CCK-

8-induced

contraction.

[1]

Receptor

Binding

Affinity (Kd)

Rat
Pancreatic

Acini

High-affinity:

2.2 nM

Dissociation

constant for

JMV 180

binding to

high-affinity

CCK

receptors.

[2]

Low-affinity:

19 nM

Dissociation

constant for

JMV 180

binding to

low-affinity

CCK

receptors.

[2]

Amylase

Secretion

Rat Pancreatic

Acini

~50% of

CCK-8 max

As a partial

agonist, JMV

180

stimulates

amylase

secretion to

about half the

maximal

[1]
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effect of

CCK-8.

Phospholipas

e C (PLC)

Activation

Rat
Pancreatic

Acini

Partial

Agonist

JMV 180

partially

activates

PLC, leading

to lower

production of

second

messengers

compared to

CCK-8.

[3]

Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of JMV

180 on gallbladder smooth muscle.

In Vitro Gallbladder Muscle Strip Contraction Assay
This organ bath technique is the standard method for assessing the contractility of gallbladder

smooth muscle in response to pharmacological agents.

Objective: To measure the isometric contraction of gallbladder muscle strips in response to

CCK-8 and the antagonistic effect of JMV 180.

Materials:

Freshly excised gallbladder (e.g., from rabbit or guinea pig)

Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5,

KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), continuously gassed with 95% O2 / 5%

CO2.

CCK-8 (Cholecystokinin Octapeptide)

JMV 180
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Organ bath system with isometric force transducers

Data acquisition system

Procedure:

Tissue Preparation:

Immediately place the excised gallbladder in ice-cold Krebs solution.

Open the gallbladder longitudinally and gently rinse the lumen to remove any remaining

bile.

Dissect the mucosa from the underlying smooth muscle layer.

Cut longitudinal smooth muscle strips of approximately 10 mm in length and 2 mm in

width.

Mounting:

Suspend each muscle strip vertically in an organ bath chamber containing Krebs solution

maintained at 37°C and bubbled with 95% O2 / 5% CO2.

Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end

to an isometric force transducer.

Equilibration and Viability Check:

Apply an initial tension of approximately 1.0 g to each strip and allow it to equilibrate for at

least 60 minutes, with washes every 15-20 minutes.

After equilibration, test the viability of the tissue by inducing a contraction with a high

concentration of KCl (e.g., 60-80 mM).

Wash the strips thoroughly to return to baseline tension.

Antagonism Protocol:
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To determine the antagonistic effect of JMV 180, pre-incubate the muscle strips with a

specific concentration of JMV 180 for a predetermined time (e.g., 20-30 minutes).

Generate a cumulative concentration-response curve for CCK-8 by adding increasing

concentrations of the agonist to the bath.

Record the contractile force at each concentration.

Repeat this process with different concentrations of JMV 180 to determine the pA2 value.

Data Analysis:

The contractile responses are typically expressed as a percentage of the maximal

contraction induced by KCl.

The pA2 value, a measure of the affinity of a competitive antagonist, can be calculated using

a Schild plot analysis.

Measurement of Intracellular Calcium ([Ca2+]) in
Isolated Gallbladder Smooth Muscle Cells
This method allows for the direct investigation of the effects of JMV 180 on the intracellular

signaling cascades initiated by CCK-8.

Objective: To determine if JMV 180 inhibits the CCK-8-induced increase in intracellular calcium

in gallbladder smooth muscle cells.

Materials:

Fresh gallbladder tissue

Enzymatic digestion solution (e.g., containing collagenase and papain)

Hanks' Balanced Salt Solution (HBSS)

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM)

CCK-8
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JMV 180

Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

Cell Isolation:

Mince the gallbladder smooth muscle tissue and incubate it in the enzymatic digestion

solution at 37°C with gentle agitation to disperse the cells.

Filter the cell suspension to remove undigested tissue.

Wash the isolated cells by centrifugation and resuspend them in HBSS.

Dye Loading:

Incubate the isolated cells with the Ca2+ indicator dye (e.g., Fura-2 AM) in the dark at

room temperature.

After the loading period, wash the cells to remove any extracellular dye.

Calcium Measurement:

Place a coverslip with the dye-loaded cells on the stage of an inverted fluorescence

microscope.

Perfuse the cells with HBSS and establish a baseline fluorescence ratio.

To test the antagonistic effect of JMV 180, pre-perfuse the cells with a solution containing

JMV 180.

Stimulate the cells with CCK-8 in the continued presence of JMV 180.

Record the changes in the fluorescence ratio, which corresponds to changes in

intracellular calcium concentration.

Data Analysis:
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The change in intracellular calcium is typically represented as the ratio of fluorescence

emission at two different excitation wavelengths.

Compare the peak calcium response to CCK-8 in the presence and absence of JMV 180 to

quantify the inhibitory effect.

Signaling Pathways and Visualizations
The contractile response of gallbladder smooth muscle to CCK is mediated by the CCKA

receptor, a G-protein coupled receptor. JMV 180, acting as a competitive antagonist in this

tissue, blocks the initiation of this signaling cascade.

CCKA Receptor Signaling in Gallbladder Smooth Muscle
Upon binding of CCK-8 to the CCKA receptor, the following signaling pathway is activated:

G-Protein Activation: The receptor couples to a pertussis toxin-sensitive Gi-protein,

specifically involving the Giα3 subunit.[4]

Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC-β3.[4]

Second Messenger Production: PLC-β3 hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG).[4][5]

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[5]

Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin

and myosin light chain kinase, resulting in smooth muscle contraction. At low concentrations

of CCK, DAG and Ca2+ also activate Protein Kinase C (PKC), which contributes to the

contractile response.[5]

Mechanism of Action of JMV 180
As a competitive antagonist at the CCKA receptor in gallbladder smooth muscle, JMV 180

binds to the receptor but does not elicit a contractile response. By occupying the binding site, it
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prevents CCK-8 from activating the receptor and initiating the downstream signaling cascade,

thus inhibiting gallbladder contraction.
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Figure 1. Signaling pathway of CCK-8 and the antagonistic action of JMV 180 in gallbladder

smooth muscle.
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Experimental Workflow for In Vitro Muscle Strip Assay
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Figure 2. Workflow for assessing JMV 180 antagonism in gallbladder muscle strips.
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Logical Relationship of JMV 180 Action
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Figure 3. Logical flow of JMV 180's antagonistic effect on gallbladder smooth muscle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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